molecular formula C10H9NO3 B15217129 5-Hydroxy-1H-indol-6-yl acetate

5-Hydroxy-1H-indol-6-yl acetate

Cat. No.: B15217129
M. Wt: 191.18 g/mol
InChI Key: XSWSZHAJYJGJLX-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-indol-6-yl acetate is an indole derivative featuring a hydroxy group at position 5 and an acetate ester at position 6 of the indole ring. Indole derivatives are widely studied for their roles in medicinal chemistry, particularly as precursors to bioactive molecules or metabolites .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

(5-hydroxy-1H-indol-6-yl) acetate

InChI

InChI=1S/C10H9NO3/c1-6(12)14-10-5-8-7(2-3-11-8)4-9(10)13/h2-5,11,13H,1H3

InChI Key

XSWSZHAJYJGJLX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C=CNC2=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1H-indol-6-yl acetate typically involves the acetylation of 5-hydroxyindole. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The hydroxyl group at the 5-position can then be acetylated using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by specific functional group modifications. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1H-indol-6-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Hydroxy-1H-indol-6-yl acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its role in various biological processes, including neurotransmitter synthesis.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and neuroprotection.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Hydroxy-1H-indol-6-yl acetate involves its interaction with various molecular targets and pathways. It can act as a precursor to neurotransmitters such as serotonin, influencing mood and cognitive functions. Additionally, its antioxidant properties contribute to its neuroprotective effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Indole Derivatives

Structural Comparisons

The following table summarizes key structural and functional differences between 5-Hydroxy-1H-indol-6-yl acetate and analogous compounds:

Compound Name Substituents (Position) Functional Groups Molecular Weight Key Interactions
This compound -OH (5), -OAc (6) Hydroxy, acetate ester ~191.18* Hydrogen bonding (N–H···O)
1-(5-Methyl-1H-indol-6-yl)ethan-1-one -CH₃ (5), -COCH₃ (6) Methyl, ketone 173.21 N–H···O (ketone)
2-(6-Methyl-1H-indol-3-yl)acetic acid -CH₃ (6), -CH₂COOH (3) Methyl, carboxylic acid 189.21 Ionic (carboxylic acid)
1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate -Br (5), -Cl (6), -OAc (1,3) Halogens, acetate esters 361.60 Halogen-related interactions

*Calculated based on formula C₁₀H₉NO₃.

Key Observations:
  • Functional Group Influence : The hydroxy group at position 5 in this compound enhances hydrogen-bonding capacity compared to methyl or halogen substituents in other compounds . This increases its solubility in polar solvents.
  • Substituent Position : The acetate at position 6 distinguishes it from 2-(6-Methyl-1H-indol-3-yl)acetic acid, where the acetic acid group is at position 3. This positional difference alters electronic effects on the indole ring, affecting reactivity in substitution reactions .
  • Halogen vs. Hydroxy : The bromo and chloro substituents in 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate introduce steric and electronic effects absent in the hydroxy-bearing compound, likely reducing nucleophilic reactivity .
Reactivity Trends:
  • The acetate ester in this compound is more hydrolytically stable than the carboxylic acid group in 2-(6-Methyl-1H-indol-3-yl)acetic acid, which may ionize in aqueous environments .
  • Halogenated derivatives (e.g., ) exhibit lower reactivity toward electrophilic substitution compared to hydroxy-substituted indoles due to electron-withdrawing effects.

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